Zaragozic acid -

Zaragozic acid

Catalog Number: EVT-10913747
CAS Number:
Molecular Formula: C39H54O13
Molecular Weight: 730.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Zaragozic acids are derived from fungi, specifically from the sterile fungal culture Sporormiella intermedia and Leptodontium elatius. The discovery of these compounds occurred in the vicinity of the Jalón River in Zaragoza, Spain, where they were initially isolated .

Classification

Zaragozic acids belong to a class of natural products known as polyketides. They are characterized by a distinctive 4,8-dioxabicyclo[3.2.1]octane core structure, with variations in their alkyl and acyl side chains that contribute to their biological activity .

Synthesis Analysis

Methods

The synthesis of Zaragozic acids has been explored through several methods, including total synthesis and biosynthetic pathways. Notable synthetic approaches include:

  1. Johnson Synthesis: This method employs a cascade reaction involving silyl glyoxylate to construct the complex spiroketal core of Zaragozic acid C. The process includes intramolecular aldol cyclization and selective stereochemical transformations to yield the desired compound .
  2. Wacker-type Cyclization: This technique provides an effective route to synthesize the dioxabicyclo core found in zaragozic acids. The cyclization reactions facilitate the formation of the bicyclic structure through controlled intramolecular reactions .
  3. Polyketide Pathway: Biosynthetically, zaragozic acids are produced via a polyketide synthase pathway involving multiple precursors, including acetates and methionines, leading to the formation of their characteristic structures .

Technical Details

The synthesis often requires careful control of reaction conditions to achieve high yields and specific stereochemistry. Advanced techniques such as chromatography and spectroscopic analysis (NMR, MS) are employed to characterize the final products.

Molecular Structure Analysis

Structure

Zaragozic acids possess a complex molecular architecture characterized by a bicyclic core with multiple stereogenic centers. The general formula for Zaragozic acid A is C35H54O14C_{35}H_{54}O_{14}, reflecting its intricate structure which includes hydroxyl groups and various side chains .

Data

  • Molecular Weight: Approximately 677.8 g/mol for Zaragozic acid A.
  • Core Structure: The 4,8-dioxabicyclo[3.2.1]octane core is pivotal for its biological activity.
  • Stereochemistry: Multiple stereogenic centers contribute to its potency as an enzyme inhibitor.
Chemical Reactions Analysis

Reactions

Zaragozic acids primarily act as competitive inhibitors of squalene synthase, affecting cholesterol biosynthesis pathways:

  1. Inhibition Mechanism: They bind to the active site of squalene synthase, preventing the conversion of farnesyl pyrophosphate into squalene.
  2. Biological Impact: This inhibition leads to decreased cholesterol levels in vivo and in vitro settings, demonstrating their potential as therapeutic agents against hypercholesterolemia .

Technical Details

The apparent inhibition constants (Ki) for Zaragozic acids A, B, and C have been reported in the picomolar range (78 pM for A), indicating their high potency as enzyme inhibitors .

Mechanism of Action

Process

The mechanism by which Zaragozic acids exert their effects involves:

  1. Competitive Binding: They compete with natural substrates for binding at the active site of squalene synthase.
  2. Alteration of Cholesterol Metabolism: By inhibiting this enzyme, zaragozic acids disrupt normal cholesterol synthesis pathways, leading to compensatory increases in low-density lipoprotein receptor expression in liver cells .

Data

Research indicates that treatment with Zaragozic acid A results in significant reductions in plasma cholesterol levels and alterations in lipid metabolism markers in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or lyophilized powder.
  • Solubility: Soluble in dimethyl sulfoxide at concentrations around 10 mg/mL.
  • Storage Conditions: Recommended storage at temperatures below -20°C to maintain stability .

Chemical Properties

Applications

Scientific Uses

Zaragozic acids have several applications in scientific research:

  1. Cholesterol Regulation Studies: Used extensively as tools to study cholesterol metabolism and its regulation.
  2. Antifungal Research: Their ability to inhibit fungal squalene synthase makes them candidates for developing antifungal therapies.
  3. Potential Therapeutics: Investigated for their use in treating conditions related to dyslipidemia due to their cholesterol-lowering properties .
Biosynthesis and Natural Origins of Zaragozic Acid

Fungal Sources and Ecological Roles in Producer Organisms

Zaragozic acids (also termed squalestatins) constitute a family of structurally complex fungal metabolites primarily isolated from filamentous ascomycetes. Initial discoveries identified zaragozic acid A from an unidentified sterile fungal culture, zaragozic acid B from Sporormiella intermedia, and zaragozic acid C from Leptodontium elatius [1] [2]. Subsequent screening expanded the known producers to include Curvularia lunata (ATCC 74067), Phoma species C2932, and Exserohilum rostratum [6] [7]. Ecological distribution analyses indicate these fungi commonly inhabit decaying plant material and herbivore dung, suggesting potential roles in competitive microbial interactions [7].

The ecological function of zaragozic acids in producer organisms likely involves competitive inhibition of sterol biosynthesis in rival microorganisms. By targeting squalene synthase—a conserved enzyme in eukaryotic sterol pathways—producer fungi may gain selective advantages by disrupting membrane integrity in competitors. Additionally, genomic analyses reveal that zaragozic acid gene clusters (e.g., clz cluster in C. lunata) encode squalene synthase homologs (Clz20) presumed to confer self-resistance through target site insensitivity or overexpression [6]. This dual capability (biosynthesis + resistance) aligns with an ecological strategy for niche dominance.

Table 1: Fungal Producers of Zaragozic Acids

StrainZaragozic Acid VariantIsolation Source
Unidentified sterile fungusZaragozic acid ASoil (Jalón River, Spain)
Sporormiella intermediaZaragozic acid BHerbivore dung
Leptodontium elatiusZaragozic acid CPlant litter
Curvularia lunataZaragozic acid ADecaying vegetation

Polyketide Synthase (PKS)-Dependent Biosynthetic Pathways

The carbon backbone of zaragozic acids derives from a hybrid polyketide-citrate pathway orchestrated by multidomain enzymes. Genetic dissection of the clz cluster in Curvularia lunata identified two highly reducing polyketide synthases (HRPKSs): Clz2 and Clz14 [6]. Clz2 synthesizes the tetraketide side chain (C10 branch), while Clz14 uniquely incorporates a benzoate starter unit to initiate assembly of the benzyl-containing polyketide arm (C7 branch) [6]. Benzoate priming represents a departure from canonical fungal PKSs that typically use acetate.

The tricarboxylic acid core formation requires oxaloacetate incorporation catalyzed by citrate synthase Clz17. This enzyme conjugates the polyketide-derived intermediate with oxaloacetate (a citric acid cycle intermediate) to generate a branched-chain tricarboxylic acid precursor (compound L-731,120) [6]. Heterologous expression of clz14, clz17, and hydrolase clz11 in Aspergillus nidulans confirmed that these three enzymes suffice for synthesizing the core tricarboxylic acid adduct 2 (C₂₃H₃₂O₇, [M-H]⁻ m/z 419) [6]. Subsequent oxidative cyclizations—likely mediated by cytochrome P450 oxidases within the cluster—form the signature 2,8-dioxabicyclo[3.2.1]octane ring system.

Incorporation of Acetate, Methionine, and Succinate Precursors

Stable isotope labeling studies elucidated the primary metabolic precursors fueling zaragozic acid biosynthesis:

  • Acetate units: The polyketide arms derive from 10 acetate units via malonyl-CoA extension, confirmed by ¹³C-acetate tracing [2]. Methyl branches originate from methionine-derived methyl groups appended during PKS chain elongation [3].
  • Succinate: Isotopic labeling revealed succinate contributes to the tricarboxylic core, likely through oxaloacetate replenishment via anaplerotic reactions [3].
  • Phenylalanine/benzoate: The benzoyl moiety in the C-1 alkyl side chain stems from phenylalanine via phenylalanine ammonia lyase (Clz10) and 4-coumarate-CoA ligase (Clz12), which convert phenylalanine to cinnamoyl-CoA. Subsequent β-oxidation yields benzoyl-CoA, the starter unit for Clz14 [6]. Feeding experiments with d₈-phenylalanine and d₅-benzoate confirmed efficient incorporation into intermediate 2 [6].

Table 2: Biosynthetic Precursors of Zaragozic Acid Components

Structural ElementPrecursorKey Enzymes
Tetraketide side chainAcetate (×4) + methionineClz2 HRPKS
Benzyl-containing chainBenzoate + acetate (×3)Clz14 HRPKS
Tricarboxylic acid coreOxaloacetate + succinateClz17 citrate synthase
Benzoyl starter unitPhenylalanineClz10 PAL, Clz12 ligase

Enzymatic Modifications in Side-Chain Diversification

Structural diversity among zaragozic acids (A, B, C, D, D₂) arises primarily through enzyme-mediated side-chain tailoring. The C-1 position harbors alkyl chains of varying lengths and unsaturation (e.g., ω-phenyl in zaragozic acid A vs. linear alkyls in zaragozic acid C), while the C-6 position bears acyl groups ranging from short-chain (acetyl) to long-chain polyketides [1] [5]. Three enzymatic activities drive this diversification:

  • Acyltransferases: Clz6 catalyzes esterification of the tetraketide arm (synthesized by Clz2) to the C-6 hydroxyl of the core [6].
  • Thioesterases/β-lactamases: Enzymes like Clz13 may hydrolyze or elongate polyketide intermediates pre-transfer.
  • Oxidoreductases: Ketoreductases and dehydratases embedded within Clz2 and Clz14 govern reduction states of polyketide chains [6].

The biological significance of side-chain variation is evident in structure-activity relationships:

  • The ω-phenyl group in zaragozic acid A’s C-1 chain enhances squalene synthase inhibition (Ki = 78 pM) compared to alkyl variants [1] [5].
  • C-6 acyl chain length modulates potency; short chains reduce activity to 2–15% of zaragozic acid A’s efficacy [5].
  • X-ray crystallography of human squalene synthase bound to zaragozic acid A confirms the C-6 acyl group extends into the cofactor (NADPH) binding cavity, while the C-1 alkyl chain occupies the substrate (farnesyl diphosphate) tunnel [5]. This dual binding underpins picomolar competitive inhibition.

Properties

Product Name

Zaragozic acid

IUPAC Name

4,7-dihydroxy-1-(4-hydroxy-3,5-dimethyl-8-phenyloct-7-enyl)-6-tetradeca-6,12-dienoyloxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

Molecular Formula

C39H54O13

Molecular Weight

730.8 g/mol

InChI

InChI=1S/C39H54O13/c1-4-5-6-7-8-9-10-11-12-13-17-23-29(40)50-32-31(42)37(51-33(34(43)44)38(49,35(45)46)39(32,52-37)36(47)48)25-24-27(3)30(41)26(2)19-18-22-28-20-15-14-16-21-28/h4-5,10-11,14-16,18,20-22,26-27,30-33,41-42,49H,6-9,12-13,17,19,23-25H2,1-3H3,(H,43,44)(H,45,46)(H,47,48)

InChI Key

VFZAKIFLDMCTJV-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCCC=CCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)CC=CC3=CC=CC=C3)O)O

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